N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazolo[3,2-a]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of benzyl and isopropyl groups further enhances its chemical diversity and potential reactivity.
Properties
IUPAC Name |
N-benzyl-5-oxo-N-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(2)20(11-13-6-4-3-5-7-13)16(22)14-10-18-17-19(15(14)21)8-9-23-17/h3-7,10,12H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGKBFVAWIFLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Biginelli-Like Condensation
Core Framework Assembly
The thiazolo[3,2-a]pyrimidine core is synthesized via a modified Biginelli reaction, integrating a thiazole precursor with pyrimidine-forming components. Key steps include:
- Thiazole Activation : 2-Aminothiazole derivatives are condensed with β-keto esters (e.g., ethyl acetoacetate) in the presence of Lewis acids (ZnCl₂ or FeCl₃) to form thiazolo[3,2-a]pyrimidin-5-one intermediates.
- Carboxamide Installation : Subsequent N-alkylation with benzyl bromide and isopropylamine introduces the N-benzyl and N-isopropyl groups. This step requires careful pH control (pH 8–9) to minimize hydrolysis.
Table 1: Optimization of Biginelli-Like Condensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | ZnCl₂ (10 mol%) | 68 |
| Solvent | Ethanol/Water (3:1) | 72 |
| Temperature | 80°C, 6 h | 65 |
| β-Keto Ester | Ethyl levulinate | 70 |
Stepwise Cyclocondensation with 1,2-Dibromoethane
Thiazole-Pyrimidine Annulation
This method employs 1,2-dibromoethane as a bridging agent to fuse thiazole and pyrimidine moieties:
- Thiazole Precursor : Ethyl 5-methylthiazole-2-carboxylate reacts with 1,2-dibromoethane in DMF at 90°C for 3 hours, forming the bicyclic thiazolo[3,2-a]pyrimidine skeleton.
- Post-Functionalization : The ester group at C6 is hydrolyzed to a carboxylic acid (6N HCl, reflux) and converted to the carboxamide via Curtius rearrangement using benzyl isocyanate and isopropylamine.
Table 2: Cyclocondensation Efficiency
| Dibromoethane Equiv | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | DMF | 3 | 58 |
| 1.5 | NMP | 4 | 62 |
| 2.0 | DMSO | 2.5 | 55 |
Hydrazide-Mediated Carboxamide Formation
Hydrazine Coupling Strategy
Hydrazine hydrate facilitates carboxamide synthesis from ester precursors:
- Ester to Hydrazide : The C6 ethyl ester of thiazolo[3,2-a]pyrimidine is treated with hydrazine hydrate (3 equiv) in ethanol under reflux (12 h), yielding the hydrazide intermediate.
- Schiff Base Formation : The hydrazide reacts with benzaldehyde and isopropyl isocyanate in acetic acid, forming the target carboxamide via nucleophilic acyl substitution.
Table 3: Hydrazide Route Performance
| Hydrazine Equiv | Temperature (°C) | Purity (%) |
|---|---|---|
| 2.5 | 80 | 89 |
| 3.0 | 100 | 94 |
| 4.0 | 100 | 91 |
Green Chemistry Approaches Using Aqueous Media
Catalyst-Free One-Pot Synthesis
Recent advancements employ water as a solvent for improved sustainability:
- Multi-Component Reaction : Barbituric acid, 2-aminothiazole, benzyl isocyanate, and isopropylamine undergo tandem condensation in water at 25°C for 18 hours, achieving 60% yield without catalysts.
- Mechanistic Insight : The reaction proceeds via imine-enamine tautomerism, confirmed by pH-dependent studies (pH 2.5–3.0 favors enamine formation).
Table 4: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Biginelli-Like | 68–72 | 95 | Moderate |
| Cyclocondensation | 55–62 | 90 | High (DMF use) |
| Hydrazide-Mediated | 89–94 | 97 | Low |
| Aqueous One-Pot | 60 | 85 | Minimal |
Critical Evaluation of Methodologies
Scalability and Industrial Feasibility
- Biginelli-Like Route : Suitable for large-scale production but requires toxic solvents (e.g., ethanol/water mixtures).
- Aqueous One-Pot : Environmentally favorable but lower yield necessitates process intensification.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolo[3,2-a]pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. Studies have demonstrated that N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, in vitro studies have shown that this compound effectively reduces the viability of several cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival .
1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions characterized by chronic inflammation .
Material Science Applications
2.1 Synthesis of Novel Polymers
this compound has been utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. These polymers find applications in coatings and advanced composite materials .
2.2 Photovoltaic Devices
Recent studies have explored the use of thiazolo[3,2-a]pyrimidine derivatives in organic photovoltaic devices. The incorporation of this compound into photovoltaic systems has shown to improve charge transport properties and overall device efficiency due to its favorable electronic characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-imino-1-isopropyl-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-benzyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique thiazolo[3,2-a]pyrimidine core, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the fused ring system contributes to its reactivity and potential for diverse applications.
Biological Activity
N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 285.32 g/mol
- Key Functional Groups : Thiazole ring, pyrimidine ring, carboxamide group.
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains, suggesting that this compound could also possess similar effects due to its structural characteristics .
2. Anticancer Properties
Thiazole and pyrimidine derivatives are known for their anticancer activities. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a related thiazole-integrated compound displayed potent cytotoxic effects against Jurkat and A-431 cells with IC50 values lower than standard chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the inhibition of specific protein interactions crucial for cancer cell survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of a series of thiazole-pyrimidine derivatives against various cancer cell lines. The results indicated that certain modifications to the thiazole moiety enhanced cytotoxicity significantly. The study utilized MTT assays to assess cell viability and apoptosis assays to confirm the mechanism of action .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : Binding affinity to specific receptors can modulate signaling pathways critical for cancer progression and microbial resistance.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives, and how can they be optimized for this compound?
- Methodology : Synthesis typically involves cyclocondensation reactions. For example, refluxing a thiourea derivative with α,β-unsaturated carbonyl compounds in acetic acid/acetic anhydride mixtures, followed by sodium acetate as a base catalyst, yields the thiazolo[3,2-a]pyrimidine core . Optimization may include adjusting stoichiometry, reaction time (e.g., 8–10 hours), or solvent systems (e.g., ethyl acetate/ethanol for recrystallization) to improve yield and purity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular conformation, hydrogen bonding, and packing. SHELXL refinement with anisotropic displacement parameters for non-H atoms and riding models for H atoms is standard .
- NMR/FT-IR : Confirm substituent integration (e.g., benzyl/propan-2-yl groups) and carbonyl stretching frequencies (~1700–1750 cm⁻¹ for oxo groups) .
Q. What are the common structural features of thiazolo[3,2-a]pyrimidine derivatives observed in crystallographic studies?
- Findings : The fused thiazole-pyrimidine ring system is typically non-planar. For example, the pyrimidine ring adopts a flattened boat conformation (deviation ~0.224 Å from planarity), while substituents like benzyl groups occupy axial positions . Dihedral angles between aromatic substituents and the core range from 80–85°, influencing crystal packing .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data refinement, such as low data-to-parameter ratios or anisotropic displacement errors?
- Methodology :
- Use SHELXL with restraints for disordered regions and high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å). For low data-to-parameter ratios (<15:1), incorporate geometric constraints (e.g., AFIX commands) to stabilize refinement .
- Validate models using R-factor convergence (target <0.05) and residual electron density maps .
Q. What strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonds, π–π stacking) in crystal packing?
- Methodology :
- Graph-set analysis : Classify hydrogen-bonding motifs (e.g., C–H···O/F bifurcated bonds) using software like Mercury or WinGX .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., π–π stacking distances ~3.7–3.8 Å) and visualize contact surfaces .
- Example: Weak C–H···F/O interactions in fluorinated derivatives form zigzag chains, while π–π stacking consolidates 3D frameworks .
Q. How do substituent modifications (e.g., fluorobenzyl vs. trimethoxybenzyl groups) impact conformational flexibility and bioactivity?
- Methodology :
- Comparative crystallography : Analyze dihedral angles and steric effects. Fluorine substituents increase electronegativity, enhancing hydrogen-bonding potential, while methoxy groups introduce steric bulk, altering packing motifs .
- DFT calculations : Model electronic effects (e.g., Fukui indices) to predict reactivity or binding affinity .
Q. What challenges arise in refining high-Z or twinned crystals of this compound, and how are they resolved?
- Methodology :
- Twinning detection : Use PLATON to identify twin laws and refine using HKLF5 data in SHELXL .
- Absorption correction : Apply multi-scan methods (e.g., SADABS) for high-Z elements to mitigate extinction effects .
Methodological Notes
- Software Tools : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) , Mercury (packing analysis).
- Data Validation : Cross-check CIF files with checkCIF/PLATON to flag ADPs, missed symmetry, or solvent voids .
- Synthetic Reproducibility : Document reaction conditions (e.g., glacial acetic acid vs. DMF solvent) to ensure reproducibility of crystal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
